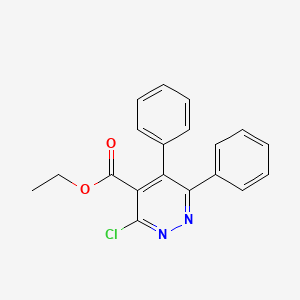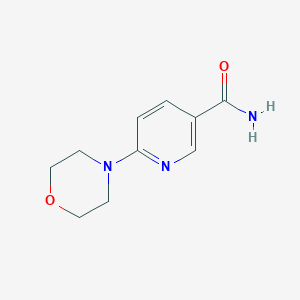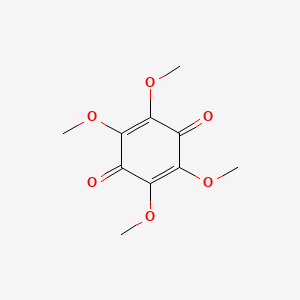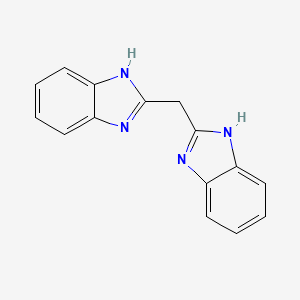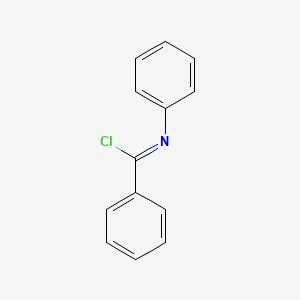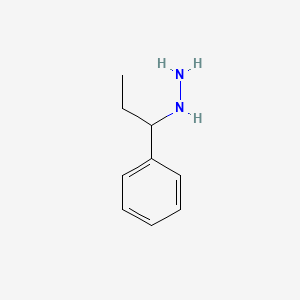
(1-Phenylpropyl)hydrazine
概要
説明
“(1-Phenylpropyl)hydrazine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of hydrazine, which is a clear, colorless liquid with an ammonia-like odor .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as “this compound”, can be achieved through various methods. One common method is the Wolff-Kishner reduction, which involves the conversion of aldehydes and ketones to a hydrazone derivative by reaction with hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a ring of 6 carbon atoms) attached to a propyl group (a chain of 3 carbon atoms), which is further attached to a hydrazine group (two nitrogen atoms bonded together, each also bonded to a hydrogen atom) .Chemical Reactions Analysis
Hydrazine and its derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can be converted to a hydrazone derivative by reaction with a carbonyl compound. This hydrazone can then be further converted to the corresponding alkane by reaction with a base and heat, a process known as the Wolff-Kishner reduction .科学的研究の応用
Electrochemical Analysis
(1-Phenylpropyl)hydrazine, as a derivative of phenylhydrazine, has been studied in the context of electrochemical analysis. A research by Afzali, Karimi-Maleh, and Khalilzadeh (2011) utilized a carbon paste electrode modified by ferrocene and carbon nanotubes for the simultaneous determination of phenylhydrazine and hydrazine. This electrode demonstrated excellent electrocatalytic oxidization properties and was used for determination in real samples like water and urine, highlighting its potential for environmental monitoring and industrial process control (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).
Fluorescent DetectionThe development of fluorescent conjugated polymers for the detection of hydraz
Scientific Research Applications of this compound
Electrochemical Analysis
This compound, as a derivative of phenylhydrazine, has been studied in the context of electrochemical analysis. A research by Afzali, Karimi-Maleh, and Khalilzadeh (2011) utilized a carbon paste electrode modified by ferrocene and carbon nanotubes for the simultaneous determination of phenylhydrazine and hydrazine. This electrode demonstrated excellent electrocatalytic oxidization properties and was used for determination in real samples like water and urine, highlighting its potential for environmental monitoring and industrial process control (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).
Fluorescent Detection
The development of fluorescent conjugated polymers for the detection of hydrazine derivatives, including phenylhydrazine, has been an area of research. Thomas and Swager (2006) explored the use of amplifying fluorescent polymers (AFPs) for the "turn-on" fluorescence detection of hydrazine vapor, suggesting the potential of these materials in sensitive and selective detection applications, which could be relevant to homeland security and environmental monitoring (Thomas & Swager, 2006).
Pharmaceutical Research
Hydrazine derivatives have a significant history in pharmaceutical research. Jucker (1963) highlighted the early synthesis of phenylhydrazine and its derivatives for medicinal applications. The research has led to the development of compounds with therapeutic value, expanding the field of hydrazine derivatives in pharmaceuticals (Jucker, 1963).
Sensor Development
Research has also focused on developing sensors for the detection of hydrazine derivatives. For instance, Korobko (2016) studied the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines, which have applications in creating sensors for various substances, indicating the utility of hydrazine derivatives in sensor technology (Korobko, 2016).
作用機序
Safety and Hazards
将来の方向性
While there are limited reports of human toxicity, there is evidence that hydrazine and its derivatives can cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury . Despite recent research efforts to generate less toxic alternatives to hydrazine fuel, it will likely continue to have a role in military and aviation industries .
特性
IUPAC Name |
1-phenylpropylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTODOQNKOGIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275499 | |
| Record name | 1-phenylpropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3314-13-4 | |
| Record name | 1-phenylpropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






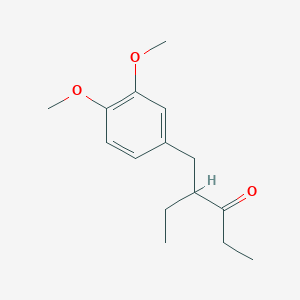
![[4-(Diethylamino)phenyl]methanol](/img/structure/B1618516.png)
